molecular formula C14H19NO5S2 B2701724 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1448046-00-1

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2701724
CAS No.: 1448046-00-1
M. Wt: 345.43
InChI Key: HCGMXPPVHQUQFF-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a useful research compound. Its molecular formula is C14H19NO5S2 and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation of Sulfonamides

A study on the microbial degradation of sulfonamides by Microbacterium sp. revealed an unusual pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process resulted in the elimination of sulfonamide antibiotics from the environment, highlighting a potential application in mitigating antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Reactivity

Research into the synthesis and oxidation of sulfonamide derivatives, such as 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, has provided insights into selective oxidation processes. These studies contribute to our understanding of the chemical behavior of sulfonamide compounds, offering pathways to new derivatives with potential pharmaceutical applications (Ohkata et al., 1985).

Biological Activities and Inhibitory Mechanisms

  • Sulfonamides have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, a property that could be leveraged in designing drugs for treating conditions like glaucoma and edema. The study on polymethoxylated-pyrazoline benzene sulfonamides showed their potential in inhibiting carbonic anhydrase, with implications for drug development (Kucukoglu et al., 2016).
  • Another avenue of research focused on the synthesis of Schiff base compounds from sulfonamides, exploring their antimicrobial, antioxidant, and DNA binding properties. This highlights the versatility of sulfonamides in developing compounds with diverse therapeutic applications (Sirajuddin et al., 2013).

Enzyme Inhibition for Drug Development

The exploration of sulfonamides as enzyme inhibitors has led to the identification of compounds with significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This research underlines the potential of sulfonamides in the development of drugs for treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S2/c1-18-14(4-7-21-10-14)9-15-22(16,17)11-2-3-12-13(8-11)20-6-5-19-12/h2-3,8,15H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGMXPPVHQUQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.